2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2648961-83-3
VCID: VC11541994
InChI: InChI=1S/C6H6N2O3.ClH/c9-5(10)1-4-2-7-3-8-6(4)11;/h2-3H,1H2,(H,9,10)(H,7,8,11);1H
SMILES:
Molecular Formula: C6H7ClN2O3
Molecular Weight: 190.58 g/mol

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride

CAS No.: 2648961-83-3

Cat. No.: VC11541994

Molecular Formula: C6H7ClN2O3

Molecular Weight: 190.58 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid hydrochloride - 2648961-83-3

Specification

CAS No. 2648961-83-3
Molecular Formula C6H7ClN2O3
Molecular Weight 190.58 g/mol
IUPAC Name 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride
Standard InChI InChI=1S/C6H6N2O3.ClH/c9-5(10)1-4-2-7-3-8-6(4)11;/h2-3H,1H2,(H,9,10)(H,7,8,11);1H
Standard InChI Key UQCQAYJHMROBOM-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)NC=N1)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₆H₇ClN₂O₃, with a molecular weight of 190.58 g/mol. Its IUPAC name, 2-(6-oxo-1H-pyrimidin-5-yl)acetic acid hydrochloride, reflects the integration of a pyrimidine ring substituted at the 5-position with an acetic acid group and a hydrochloride counterion. Key structural features include:

  • A dihydropyrimidinone ring system, which contributes to its planar aromaticity and hydrogen-bonding capabilities.

  • A carboxylic acid group (-COOH) at the 2-position, enabling salt formation and participation in acid-base reactions.

  • A hydrochloride salt, improving aqueous solubility for laboratory handling .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇ClN₂O₃
Molecular Weight190.58 g/mol
IUPAC Name2-(6-oxo-1H-pyrimidin-5-yl)acetic acid; hydrochloride
Canonical SMILESC1=C(C(=O)NC=N1)CC(=O)O.Cl
Purity95% (HPLC)

Spectral Data

Nuclear Magnetic Resonance (NMR) and mass spectrometry data from related pyrimidine derivatives provide insights into its structural confirmation. For instance, analogous compounds exhibit:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 4.05 ppm (s, 2H, CH₂) for the acetic acid moiety and aromatic protons between δ 7.36–8.06 ppm .

  • ¹³C NMR: Peaks corresponding to the pyrimidine carbonyl (δ 165–169 ppm) and carboxylic acid (δ 169–172 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 190.58 confirms the molecular formula.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A representative pathway includes:

  • Condensation Reaction: Reacting cyanoacetamide with aldehydes to form a 5-cyano-6-oxopyrimidine intermediate .

  • Acetic Acid Incorporation: Introducing the acetic acid group via nucleophilic substitution or alkylation. For example, ethyl 2-[(5-cyano-6-oxopyrimidin-2-yl)thio]acetate is hydrolyzed under acidic conditions to yield the carboxylic acid .

  • Salt Formation: Treating the free acid with hydrochloric acid to produce the hydrochloride salt.

Key Reaction Conditions:

  • Solvents: Methanol, dimethylformamide (DMF).

  • Catalysts: Triethylamine for deprotonation .

  • Temperature: Room temperature for condensation; reflux for hydrolysis .

Industrial Production Challenges

Scaling up synthesis requires optimizing yield and purity. Industrial methods may employ:

  • Continuous Flow Reactors: To enhance reaction control and reduce by-products.

  • Crystallization Techniques: For high-purity isolation, critical in pharmaceutical intermediates.

Chemical Reactivity and Functional Transformations

Nucleophilic and Electrophilic Reactions

The pyrimidine ring undergoes electrophilic substitution at electron-rich positions, while the acetic acid group participates in:

  • Esterification: Reacting with alcohols to form esters, useful in prodrug design.

  • Amide Formation: Coupling with amines via carbodiimide-mediated reactions .

Redox Behavior

  • Oxidation: The dihydropyrimidine moiety can oxidize to a fully aromatic pyrimidine under strong oxidizing conditions.

  • Reduction: Sodium borohydride reduces the carbonyl group to a hydroxyl, altering solubility and bioactivity.

Applications in Scientific Research

Medicinal Chemistry

Pyrimidine derivatives are explored for:

  • Enzyme Inhibition: Targeting dihydrofolate reductase (DHFR) or thymidylate synthase in cancer therapy .

  • Antimicrobial Agents: Modifying the acetic acid side chain enhances activity against resistant strains .

Material Science

  • Coordination Polymers: The carboxylic acid group chelates metal ions, forming frameworks with catalytic or sensing properties.

Analytical and Quality Control Methods

Structural Confirmation

  • Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at 1700 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (COOH) .

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